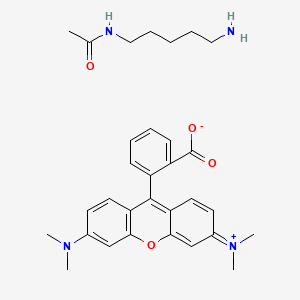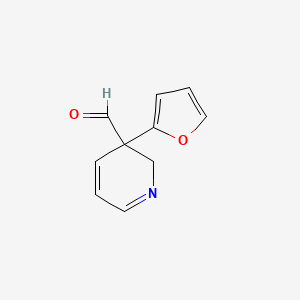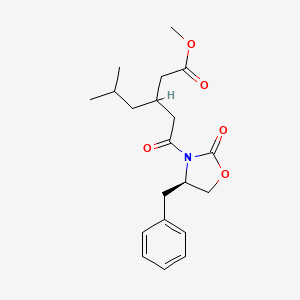
Cetirizine Glycerol Ester Dihydrochloride (Mixture of Diastereomers)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cetirizine Glycerol Ester Dihydrochloride (Mixture of Diastereomers) is a derivative of cetirizine, a second-generation antihistamine commonly used to treat allergic reactions such as rhinitis and urticaria . This compound is characterized by the presence of glycerol ester and dihydrochloride groups, which may influence its pharmacokinetic and pharmacodynamic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cetirizine Glycerol Ester Dihydrochloride involves the esterification of cetirizine with glycerol. The reaction typically requires the use of an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester . The reaction can be represented as follows:
[ \text{Cetirizine} + \text{Glycerol} \xrightarrow{\text{Acid Catalyst}} \text{Cetirizine Glycerol Ester} ]
Industrial Production Methods
Industrial production of Cetirizine Glycerol Ester Dihydrochloride involves large-scale esterification processes, often utilizing continuous flow reactors to maintain consistent reaction conditions and high yield . The product is then purified through crystallization or chromatography techniques to obtain the desired dihydrochloride salt form.
Analyse Des Réactions Chimiques
Types of Reactions
Cetirizine Glycerol Ester Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form cetirizine N-oxide.
Reduction: Reduction reactions can convert the ester group back to the corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium percarbonate are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Cetirizine N-oxide.
Reduction: Cetirizine alcohol.
Substitution: Various substituted cetirizine derivatives.
Applications De Recherche Scientifique
Cetirizine Glycerol Ester Dihydrochloride has several scientific research applications, including:
Mécanisme D'action
Cetirizine Glycerol Ester Dihydrochloride exerts its effects by selectively inhibiting peripheral H1 receptors, thereby blocking the action of histamine . This inhibition prevents histamine-induced symptoms such as itching, swelling, and vasodilation. The esterification with glycerol may enhance the compound’s solubility and bioavailability, potentially leading to improved therapeutic outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine Hydrochloride: A commonly used antihistamine with similar pharmacological effects.
Levocetirizine: The R-enantiomer of cetirizine, known for its higher affinity for H1 receptors.
Diphenhydramine: A first-generation antihistamine with sedative effects.
Uniqueness
Cetirizine Glycerol Ester Dihydrochloride is unique due to its esterified form, which may offer advantages in terms of solubility, bioavailability, and controlled release compared to other antihistamines. This makes it a valuable compound for further research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C24H31ClN2O5 |
|---|---|
Poids moléculaire |
463.0 g/mol |
Nom IUPAC |
2,3-dihydroxypropyl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate |
InChI |
InChI=1S/C24H31ClN2O5/c25-21-8-6-20(7-9-21)24(19-4-2-1-3-5-19)27-12-10-26(11-13-27)14-15-31-18-23(30)32-17-22(29)16-28/h1-9,22,24,28-29H,10-18H2 |
Clé InChI |
CWHUGUUOAIDFNQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCOCC(=O)OCC(CO)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


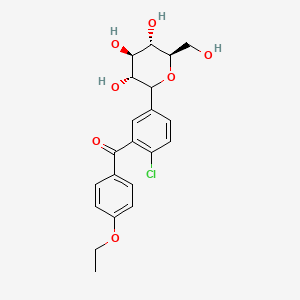
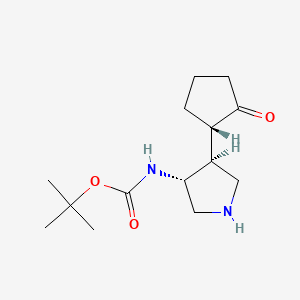
![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine Hydrochloride](/img/structure/B13855523.png)
![[4-[5-(2-Ethylhexyl)-4-fluorothiophen-2-yl]-8-[5-(2-ethylpentyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13855531.png)


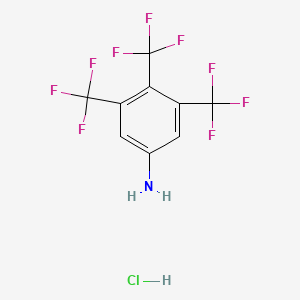
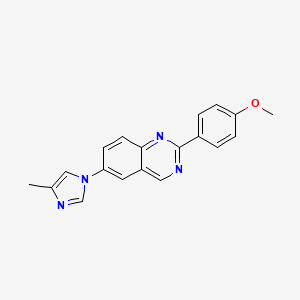
![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)
